molecular formula C21H20ClN3OS B4561004 2-benzyl-N,3-diphenyl-1,2,4-thiadiazol-2-ium-5-amine;chloride;hydrate

2-benzyl-N,3-diphenyl-1,2,4-thiadiazol-2-ium-5-amine;chloride;hydrate

Cat. No.: B4561004
M. Wt: 397.9 g/mol
InChI Key: BHWRXRNGNPXFRD-UHFFFAOYSA-N
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Description

2-benzyl-N,3-diphenyl-1,2,4-thiadiazol-2-ium-5-amine;chloride;hydrate is a complex organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzyl-N,3-diphenyl-1,2,4-thiadiazol-2-ium-5-amine;chloride;hydrate typically involves the reaction of benzylamine with diphenylthiocarbazone under acidic conditions. The reaction proceeds through the formation of an intermediate thiadiazole ring, which is then further reacted with hydrochloric acid to yield the chloride salt. The final product is obtained as a hydrate through crystallization from an aqueous solution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated crystallization systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-benzyl-N,3-diphenyl-1,2,4-thiadiazol-2-ium-5-amine;chloride;hydrate can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the thiadiazole ring can lead to the formation of thiols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl or phenyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-benzyl-N,3-diphenyl-1,2,4-thiadiazol-2-ium-5-amine;chloride;hydrate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-benzyl-N,3-diphenyl-1,2,4-thiadiazol-2-ium-5-amine;chloride;hydrate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cellular receptors to exert anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    1,3,4-thiadiazole: A simpler thiadiazole derivative with similar chemical properties.

    5-arylazothiazoles: Compounds with a similar heterocyclic structure but different substituents.

    Pyrimido[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines: Another class of heterocyclic compounds with comparable biological activities.

Uniqueness

2-benzyl-N,3-diphenyl-1,2,4-thiadiazol-2-ium-5-amine;chloride;hydrate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of benzyl and diphenyl groups with the thiadiazole ring makes it a versatile compound for various applications.

Properties

IUPAC Name

2-benzyl-N,3-diphenyl-1,2,4-thiadiazol-2-ium-5-amine;chloride;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3S.ClH.H2O/c1-4-10-17(11-5-1)16-24-20(18-12-6-2-7-13-18)23-21(25-24)22-19-14-8-3-9-15-19;;/h1-15H,16H2;1H;1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHWRXRNGNPXFRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C[N+]2=C(N=C(S2)NC3=CC=CC=C3)C4=CC=CC=C4.O.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-benzyl-N,3-diphenyl-1,2,4-thiadiazol-2-ium-5-amine;chloride;hydrate
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2-benzyl-N,3-diphenyl-1,2,4-thiadiazol-2-ium-5-amine;chloride;hydrate
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2-benzyl-N,3-diphenyl-1,2,4-thiadiazol-2-ium-5-amine;chloride;hydrate
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2-benzyl-N,3-diphenyl-1,2,4-thiadiazol-2-ium-5-amine;chloride;hydrate
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2-benzyl-N,3-diphenyl-1,2,4-thiadiazol-2-ium-5-amine;chloride;hydrate
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2-benzyl-N,3-diphenyl-1,2,4-thiadiazol-2-ium-5-amine;chloride;hydrate

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